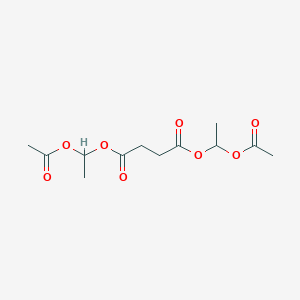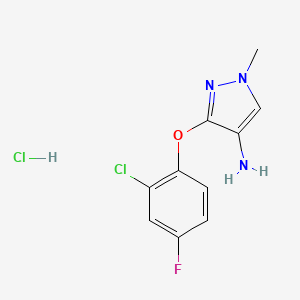![molecular formula C22H13ClN6O B15112639 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B15112639.png)
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a complex organic compound that features a unique structure combining a naphthalene ring with a pyrazolo-triazolo-pyrimidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the construction of the pyrazolo-triazolo-pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves halogenation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of catalysts like palladium or copper, and solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-chlorophenyl derivatives: Compounds with similar structural motifs but different substituents.
Pyrazolo-triazolo-pyrimidine analogs: Molecules with variations in the pyrazolo-triazolo-pyrimidine core.
Naphthalene derivatives: Compounds featuring the naphthalene ring system with different functional groups.
Uniqueness
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H13ClN6O |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H13ClN6O/c23-15-6-3-7-16(10-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-8-13-4-1-2-5-14(13)9-19(17)30/h1-12,30H |
InChI Key |
ABHJZVBOAUKUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC(=CC=C6)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B15112561.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15112582.png)
![4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B15112583.png)
![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15112587.png)
![2-[5-(1,2-Oxazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15112591.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15112599.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B15112602.png)
![Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate](/img/structure/B15112608.png)
![2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B15112611.png)


![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)

![2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15112635.png)
